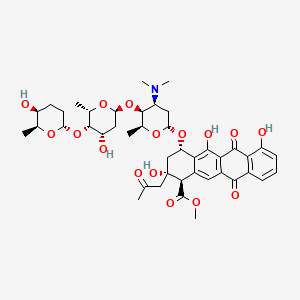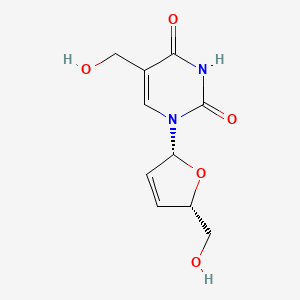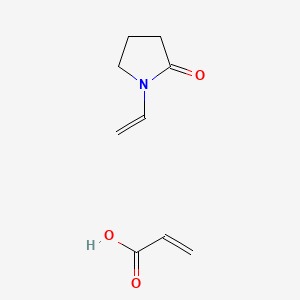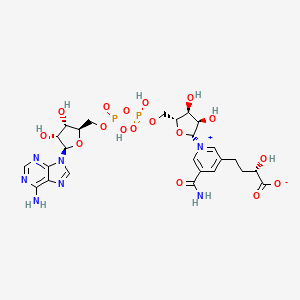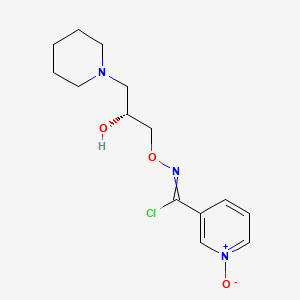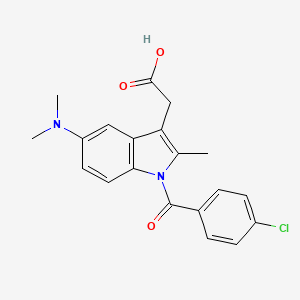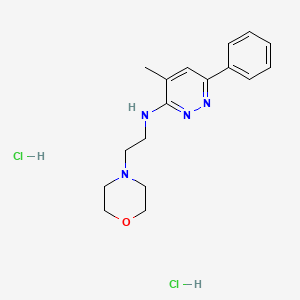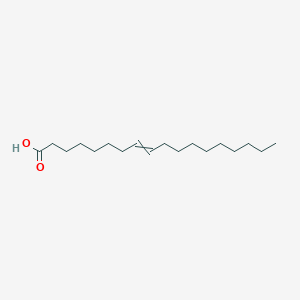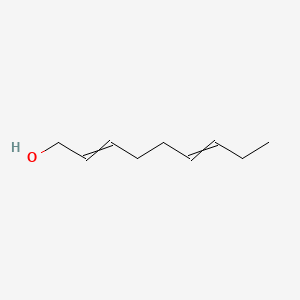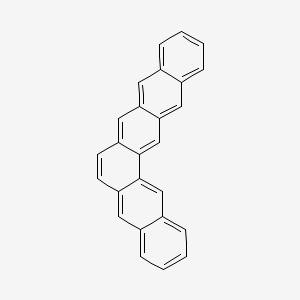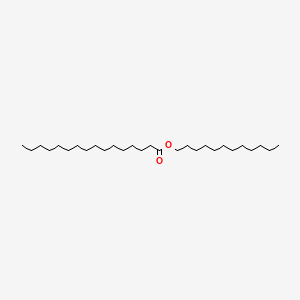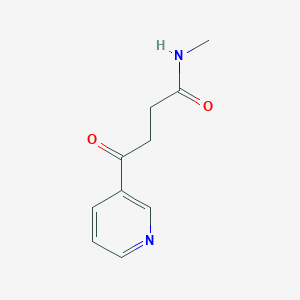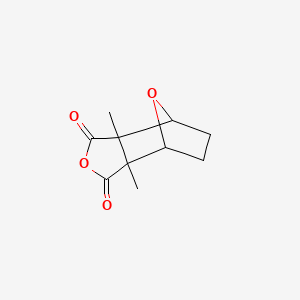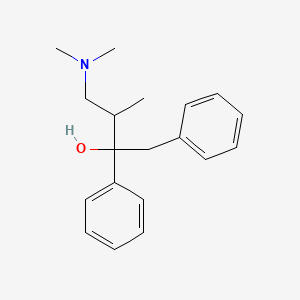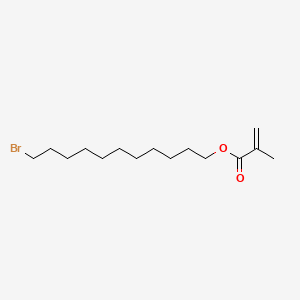
11-Bromoundecyl methacrylate
描述
11-Bromoundecyl methacrylate is a chemical compound with the molecular formula C15H27BrO2 . It has an average mass of 319.278 Da and a monoisotopic mass of 318.119446 Da . It is also known by other names such as 2-Propenoic acid, 2-methyl-, 11-bromoundecyl ester .
Synthesis Analysis
The synthesis of 11-Bromoundecyl methacrylate involves the use of AIBN (azobis [isobutyronitrile]) as a thermal initiator . Monomer solutions about 50% w/w monomer, 11-bromoundecyl acrylate, in solvent (separately DMF and methylene chloride) were prepared with AIBN initiator added at 1% by weight of monomer . These solutions were reacted in sealed culture tubes at 60–65 °C for 2 days after purging with nitrogen .Molecular Structure Analysis
The molecular structure of 11-Bromoundecyl methacrylate consists of a bromoundecyl group attached to a methacrylate group . The hydrogen stretching vibrations from the H2C=C(H)– can be seen at about 3116 cm−1 and 3067 cm−1 .Chemical Reactions Analysis
Initial attempts to perform nearly bulk polymerization of bromoundecyl acrylate unexpectedly produced cross-linked gels . The isobutyronitrile radical participates in both hydrogen and bromine atomic abstraction reactions . A higher cross-linking density was obtained in DMF, 2 mmol cm −3, than in CH 2 Cl 2, 0.6 mmol cm −3, by measuring swelling in toluene and xylene .Physical And Chemical Properties Analysis
11-Bromoundecyl methacrylate has an average mass of 319.278 Da and a monoisotopic mass of 318.119446 Da . Differential scanning calorimetry analysis of these gels reveal melting and freezing transitions over −30 to −50 °C, similar to non-cross-linked poly (bromoundecyl acrylate), a room-temperature liquid .未来方向
The future directions of 11-Bromoundecyl methacrylate research could involve its use in the creation of new classes of telechelic gels that can easily be reacted with diverse reagents to make them interfacially compatible with other phases . Additionally, the effect of molecular order and orientation in liquid crystals (LCs) polymer membranes for gas permeation is being demonstrated . This represents a promising area of research for the future.
属性
IUPAC Name |
11-bromoundecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BrO2/c1-14(2)15(17)18-13-11-9-7-5-3-4-6-8-10-12-16/h1,3-13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGPMDXXPUWUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187456 | |
| Record name | 11-Bromoundecyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Bromoundecyl methacrylate | |
CAS RN |
33795-49-2 | |
| Record name | 11-Bromoundecyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033795492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Bromoundecyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

